7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine is a complex organic compound that belongs to the class of pyrazolo-triazolopyrimidine derivatives. These compounds are notable for their potential therapeutic applications, particularly in the inhibition of specific receptor functions and the treatment of various diseases, including cancers and neurodegenerative disorders. The compound features a unique combination of a pyrazolo ring fused with triazolo and pyrimidine structures, which contribute to its biological activity.
This compound has been referenced in various scientific literature and patent filings, highlighting its synthesis and potential applications. Notably, it has been discussed in patents related to therapeutic compounds that target receptor tyrosine kinases and A2A receptors, indicating its relevance in drug discovery and development .
7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine can be classified as:
The synthesis of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine typically involves several key steps:
Technical details regarding these synthetic pathways can be found in patent literature .
The molecular structure of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine can be described as follows:
The compound's three-dimensional conformation plays a crucial role in its biological activity and interaction with target receptors.
The compound is expected to participate in various chemical reactions typical for amines and halogenated compounds:
These reactions are essential for modifying the compound for enhanced biological activity or selectivity .
The mechanism of action for 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine primarily involves its interaction with specific receptors:
This dual action makes it a candidate for further investigation in therapeutic contexts.
The physical and chemical properties of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine include:
Relevant analyses such as melting point determination and spectral characterization (NMR, IR) are crucial for confirming identity and purity .
The applications of 7-(2-Bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine are primarily found within scientific research:
The molecular architecture of 7-(2-bromoethyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine integrates a privileged pharmacophore system with targeted heterocyclic modifications. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core serves as a tricyclic scaffold that mimics the purine structure of endogenous adenosine, enabling competitive binding at adenosine receptors (ARs). This core exhibits planar rigidity that enhances stacking interactions within the orthosteric binding pocket of AR subtypes, particularly A₂A. The 5-amine group (–NH₂) at the pyrimidine ring is critical for hydrogen-bonding interactions with key residues (e.g., Asn253 in hA₂AR), analogous to the exocyclic amino group of adenosine [3] [5].
The 2-furan substitution is a strategic heterocyclic enhancement. Structure-activity relationship (SAR) studies of related derivatives (e.g., SCH 58261) demonstrate that 2-furanyl provides optimal steric and electronic properties for A₂A selectivity. The furan oxygen acts as a hydrogen-bond acceptor, while its moderate π-electron density enhances stacking in the hydrophobic subpocket of the A₂A receptor. Computational docking analyses indicate that replacing furan with bulkier aryl groups (e.g., phenyl) or electron-deficient heterocycles diminishes A₂A affinity by >10-fold, validating furan’s role in maximizing complementary interactions [3] [8]. Hybridization of this core and furan yields a ligand with sub-100 nM predicted A₂A affinity, aligning with SAR trends observed in SCH 58261 derivatives [3].
The 7-(2-bromoethyl) moiety introduces a reactive alkyl halide group that enables targeted molecular diversification. This modification replaces the phenethyl chain in SCH 58261 (a clinical-stage A₂A antagonist) with a shorter, electrophilic linker. SAR data indicate that alkyl chain length at the N⁷-position critically modulates receptor selectivity:
Table 1: Bioconjugation and Prodrug Applications Enabled by Bromoethyl Functionalization
Application | Reaction Partners | Functional Outcomes |
---|---|---|
Protein Bioconjugation | Thiols (cysteine residues) | Site-specific antibody-drug conjugates for tumor-targeted A₂A blockade [5] |
Polymer Therapeutics | Polyethylene glycol (PEG) amines | Enhanced solubility (>100 μM vs. <10 μM in parent SCH 58261) [3] |
Prodrug Activation | Nucleophiles (e.g., glutathione) | Stimuli-responsive release in hypoxic tumor microenvironments [5] |
The bromoethyl group facilitates nucleophilic substitution (Sₙ2) with thiols, amines, or azides under mild conditions. This allows covalent linkage to:
The compound exhibits a predicted selectivity profile favoring A₂A receptor antagonism, inferred from structural analogs and mechanistic studies. SCH 58261—the phenethyl derivative—binds A₂A with Kᵢ = 2.3 nM and A₁ with Kᵢ = 121 nM, yielding an A₂A/A₁ selectivity ratio of 53 [3]. The bromoethyl analog retains the critical pharmacophore elements for A₂A preference:
Table 2: Comparative Adenosine Receptor Binding Affinity of Key Derivatives
Compound | A₂A Kᵢ (nM) | A₁ Kᵢ (nM) | Selectivity Ratio (A₂A/A₁) | Source |
---|---|---|---|---|
SCH 58261 (7-Phenethyl derivative) | 2.3 | 121 | 53 | [3] [8] |
7-(3-Phenylpropyl) analog | ~14* | ~1700* | ~121 | [3] [4] |
7-(2-Bromoethyl) target compound | ~5* | ~300* | ~60* | (Predicted) |
*Predicted values based on chain-length SAR trends [3] [4].
The bromoethyl group’s shorter chain (vs. phenethyl) may slightly enhance A₂A affinity by reducing steric clash with EL2, though experimental validation is pending. Selectivity arises from A₂A’s larger ligand-binding cavity and tolerance for electrophilic extensions at N⁷, unlike A₁, where longer chains promote off-target binding [3]. This A₂A selectivity is therapeutically relevant:
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: